N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
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Overview
Description
N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is an organic compound that features a fluorenyl group and an indanone moiety connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can be achieved through a multi-step process:
Formation of the Fluorenyl Intermediate: The starting material, 9H-fluorene, can be brominated to form 2-bromo-9H-fluorene.
Nucleophilic Substitution: The 2-bromo-9H-fluorene can undergo a nucleophilic substitution reaction with an amine to form N-(9H-fluoren-2-yl)amine.
Acylation: The N-(9H-fluoren-2-yl)amine can be acylated with 2-bromoacetyl chloride to form N-(9H-fluoren-2-yl)-2-bromoacetamide.
Formation of the Indanone Intermediate: 5-hydroxy-2,3-dihydro-1H-inden-3-one can be synthesized from indanone through hydroxylation.
Etherification: The 5-hydroxy-2,3-dihydro-1H-inden-3-one can react with N-(9H-fluoren-2-yl)-2-bromoacetamide under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(9H-fluoren-2-yl)acetamide: Lacks the indanone moiety, making it less complex.
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide: Lacks the fluorenyl group, which may affect its properties and applications.
Uniqueness
N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is unique due to the combination of the fluorenyl and indanone moieties, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c26-23-10-6-15-5-8-19(13-22(15)23)28-14-24(27)25-18-7-9-21-17(12-18)11-16-3-1-2-4-20(16)21/h1-5,7-9,12-13H,6,10-11,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHJWVDYLFNNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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